molecular formula C10H20S3 B14451988 (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane CAS No. 78448-46-1

(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane

Cat. No.: B14451988
CAS No.: 78448-46-1
M. Wt: 236.5 g/mol
InChI Key: KDWIVNVANGCLCA-AOOOYVTPSA-N
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Description

(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is a sulfur-containing organic compound It is a member of the trithiolane family, characterized by a three-membered ring containing three sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method includes the cyclization of dithiols with suitable alkylating agents. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it back to its thiol precursors.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol precursors.

    Substitution: Various substituted trithiolanes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is used as a building block for synthesizing more complex molecules. Its unique sulfur ring structure makes it a valuable intermediate in organic synthesis.

Biology

The compound has potential applications in biological research, particularly in studying sulfur-containing biomolecules and their interactions. It can serve as a model compound for understanding the behavior of similar natural products.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development and design.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of various chemical species, depending on the reaction conditions. The compound’s ability to undergo oxidation and reduction reactions plays a crucial role in its biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Trithiolane: A simpler analog with a similar sulfur ring structure.

    3,5-Dimethyl-1,2,4-trithiolane: Another analog with different alkyl substituents.

    1,2,4-Trithiane: A related compound with a six-membered sulfur ring.

Uniqueness

(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is unique due to its specific stereochemistry and the presence of two 2-methylpropyl groups. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

78448-46-1

Molecular Formula

C10H20S3

Molecular Weight

236.5 g/mol

IUPAC Name

(3S,5R)-3,5-bis(2-methylpropyl)-1,2,4-trithiolane

InChI

InChI=1S/C10H20S3/c1-7(2)5-9-11-10(13-12-9)6-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+

InChI Key

KDWIVNVANGCLCA-AOOOYVTPSA-N

Isomeric SMILES

CC(C)C[C@@H]1S[C@@H](SS1)CC(C)C

Canonical SMILES

CC(C)CC1SC(SS1)CC(C)C

Origin of Product

United States

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